5-Amino-3-methylpentan-1-ol
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Overview
Description
5-Amino-3-methylpentan-1-ol: is an organic compound with the molecular formula C6H15NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methylpentan-1-ol can be achieved through several methods:
Reductive Amination: One common method involves the reductive amination of 3-methylpentanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Amination of Alcohols: Another approach is the direct amination of 3-methylpentan-1-ol using ammonia or an amine source under high pressure and temperature, often in the presence of a catalyst like platinum or palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 5-Amino-3-methylpentan-2-one
Reduction: 5-Amino-3-methylpentane
Substitution: 5-Amino-3-methylpentyl chloride
Scientific Research Applications
5-Amino-3-methylpentan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting neurological and metabolic disorders.
Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biocatalysis: The compound is employed in enzyme modification and biocatalysis processes, enhancing the efficiency and selectivity of enzymatic reactions.
Mechanism of Action
The mechanism of action of 5-Amino-3-methylpentan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence metabolic pathways, neurotransmitter systems, and signal transduction processes, depending on its specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methylpentan-1-ol
- 5-Amino-3-methylhexan-1-ol
- 5-Amino-3-methylbutan-1-ol
Comparison
Compared to similar compounds, 5-Amino-3-methylpentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. For instance, the presence of both an amino and hydroxyl group on a pentane backbone allows for versatile reactivity and functionality, making it a valuable intermediate in various synthetic and industrial processes.
Properties
IUPAC Name |
5-amino-3-methylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2-4-7)3-5-8/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFWQLHALIZEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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